molecular formula C10H16F2N4O2 B6180777 tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate CAS No. 2613382-90-2

tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate

Cat. No.: B6180777
CAS No.: 2613382-90-2
M. Wt: 262.3
InChI Key:
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Description

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate (TBAC) is an organic compound with a unique structure and properties that make it highly useful in a variety of scientific research applications. TBAC is a derivative of the cyclobutyl group, which consists of four carbon atoms arranged in a square ring. This compound has a tert-butyl group attached to the nitrogen atom, which further increases its stability. TBAC is synthesized in a two-step process involving the reaction of tert-butyl isocyanate with 1-(azidomethyl)-3,3-difluorocyclobutane, followed by the reaction of the resulting intermediate with an amine.

Scientific Research Applications

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate has a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds such as peptides, peptidomimetics, and small molecules. This compound has also been used as a catalyst for the ring-opening polymerization of cyclic esters, as a reagent for the synthesis of polymers, and as a model compound for the study of the mechanism of organic reactions. This compound has also been used in the synthesis of novel amino acids and other derivatives.

Mechanism of Action

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate is a highly reactive compound that can undergo a variety of organic reactions. The reaction mechanism of this compound is not yet fully understood, but it is believed to involve the formation of a cyclobutyl carbamate intermediate, which is then attacked by a nucleophile. This reaction can result in the formation of a variety of products, depending on the nature of the nucleophile and the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is known that this compound is a highly reactive compound that can undergo a variety of organic reactions, and it is likely that it may have some effect on the human body. It is important to note that this compound should not be used as a drug, and its effects on the body should be studied further before it is used for any medical applications.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate has several advantages for use in laboratory experiments. It is a highly stable compound that is easily synthesized, and it can undergo a variety of organic reactions. Additionally, this compound can be used in a wide range of temperatures and pressures, which makes it suitable for use in a variety of laboratory conditions. However, this compound is a highly reactive compound, and it should be handled with care to avoid any potential hazards.

Future Directions

The potential applications of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate in scientific research are still largely unexplored. Future research should focus on the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, further research should be done to identify novel applications of this compound in the synthesis of biologically active compounds, polymers, and other derivatives. Finally, further research should be done to identify potential safety concerns associated with the use of this compound in laboratory experiments.

Synthesis Methods

The synthesis of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate begins with the reaction of tert-butyl isocyanate and 1-(azidomethyl)-3,3-difluorocyclobutane in a solvent such as dichloromethane. This reaction yields a tert-butyl carbamate intermediate, which is then reacted with an amine in a second step. The amine can be any primary, secondary, or tertiary amine, including ammonia, ethylamine, or isopropylamine. The reaction conditions should be carefully controlled to ensure the highest yield of the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate involves the reaction of tert-butyl N-(3,3-difluorocyclobutyl)carbamate with sodium azide in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "tert-butyl N-(3,3-difluorocyclobutyl)carbamate", "sodium azide", "suitable solvent", "catalyst" ], "Reaction": [ "Add tert-butyl N-(3,3-difluorocyclobutyl)carbamate to a reaction vessel", "Add a suitable solvent and catalyst to the reaction vessel", "Stir the reaction mixture at a suitable temperature", "Add sodium azide to the reaction mixture", "Stir the reaction mixture for a suitable period of time", "Isolate the product by filtration or other suitable means" ] }

2613382-90-2

Molecular Formula

C10H16F2N4O2

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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